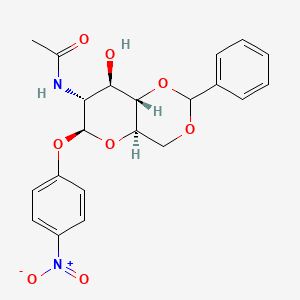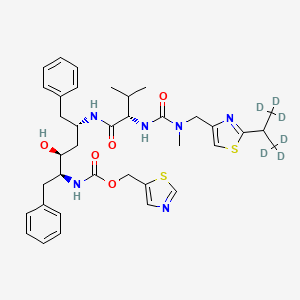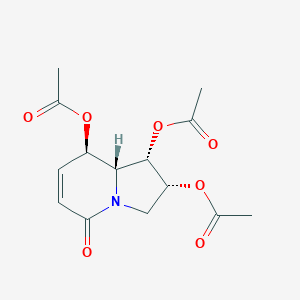![molecular formula C13H20O2Si B1140404 [2-(trimethylsilylmethyl)phenyl]methyl acetate CAS No. 100642-59-9](/img/structure/B1140404.png)
[2-(trimethylsilylmethyl)phenyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trimethylsilylmethyl)phenyl]methyl acetate is an organic compound that features a phenyl ring substituted with a trimethylsilylmethyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(trimethylsilylmethyl)phenyl]methyl acetate typically involves the reaction of [2-(trimethylsilylmethyl)phenyl]methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Trimethylsilylmethyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trimethylsilylmethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: [2-(Trimethylsilylmethyl)phenyl]acetic acid.
Reduction: [2-(Trimethylsilylmethyl)phenyl]methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(trimethylsilylmethyl)phenyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of [2-(trimethylsilylmethyl)phenyl]methyl acetate involves its interaction with specific molecular targets, depending on the reaction or application. For example, in oxidation reactions, the acetate group is targeted by oxidizing agents, leading to the formation of carboxylic acids. The trimethylsilylmethyl group can act as a protecting group, stabilizing reactive intermediates during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Trimethylsilylmethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an acetate ester.
[2-(Trimethylsilylmethyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.
[2-(Trimethylsilylmethyl)phenyl]methyl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
[2-(Trimethylsilylmethyl)phenyl]methyl acetate is unique due to its combination of a trimethylsilylmethyl group and an acetate ester, which provides distinct reactivity and functionalization options. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
[2-(trimethylsilylmethyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-11(14)15-9-12-7-5-6-8-13(12)10-16(2,3)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBKIOUMLDCBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)





![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)


![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B1140337.png)


